N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide

Description

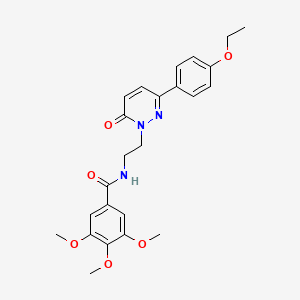

The compound N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide features a pyridazinone core linked to a 3,4,5-trimethoxybenzamide group via an ethyl chain, with a 4-ethoxyphenyl substituent on the pyridazinone ring. Key analogs include:

- Pyridazinone derivatives with benzylpiperidine or aryl substitutions (e.g., compound S23 in ) .

- Trimethoxybenzamide-based acrylamide and hydrazide derivatives (e.g., compounds 6a–e, 2a–c in ) .

- Hybrid systems coupling coumarin or furan heterocycles with trimethoxybenzamide (e.g., compounds 6b, 3 in ) .

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O6/c1-5-33-18-8-6-16(7-9-18)19-10-11-22(28)27(26-19)13-12-25-24(29)17-14-20(30-2)23(32-4)21(15-17)31-3/h6-11,14-15H,5,12-13H2,1-4H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAUIDNIABLWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the ethoxyphenyl and trimethoxybenzamide groups through various coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.

Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Core Heterocyclic Systems

Key Observations :

Substituent Effects

Key Observations :

Cytotoxic and Antiproliferative Effects

Key Observations :

- Coumarin hybrids exhibit superior cytotoxicity, likely due to dual DNA intercalation and tubulin binding .

- Pyridazinone derivatives show enzyme-targeted activity (e.g., MAO inhibition) rather than broad cytotoxicity .

Physicochemical Properties

Q & A

Q. Basic Characterization

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, pyridazinone ring protons at δ 6.5–7.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ ion for C₂₄H₂₇N₃O₆: expected m/z ~454.19) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. Advanced Analysis

- X-ray crystallography : Resolves conformational ambiguities (e.g., planarity of the pyridazinone ring) .

- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons, critical for distinguishing regioisomers .

What strategies are recommended for evaluating biological activity?

Q. Basic Screening

- In vitro assays : Test for kinase inhibition (e.g., EGFR, VEGFR) due to the pyridazinone core’s affinity for ATP-binding pockets .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Q. Advanced Target Identification

- Molecular docking : Simulate interactions with proteins (e.g., tubulin) using the trimethoxybenzamide group as a putative binding motif .

- Proteomics : SILAC-based workflows quantify changes in protein expression post-treatment .

How can structural modifications enhance activity or reduce toxicity?

Q. Structure-Activity Relationship (SAR) Design

Q. Advanced SAR Validation

- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity .

- Metabolic stability assays : Incubate with liver microsomes to assess demethylation or oxidation of methoxy groups .

How should researchers address contradictions in reported synthetic yields?

Q. Root Cause Analysis

- Reaction condition variability : Differences in solvent purity (e.g., anhydrous THF vs. technical grade) significantly impact yields .

- Catalyst lot variability : Pd catalysts with trace ligands (e.g., PPh₃) may accelerate coupling steps .

Q. Mitigation Strategies

- Design of Experiments (DoE) : Use factorial designs to isolate critical parameters (e.g., temperature, catalyst loading) .

- Reproducibility protocols : Standardize reagent sources and reaction setups across labs .

What computational tools are suitable for predicting solubility and formulation?

Q. Basic Modeling

- LogP calculation : Software like MarvinSuite predicts logP (~2.5 for this compound), guiding solvent selection for formulations .

- Hansen solubility parameters : Match with excipients (e.g., PEG 400) to improve solubility .

Q. Advanced Approaches

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion .

- Co-crystal screening : Identify co-formers (e.g., succinic acid) to enhance bioavailability .

How can stability issues under physiological conditions be addressed?

Q. Basic Stability Testing

- pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1.2–7.4) to identify labile groups (e.g., pyridazinone ring) .

- Light sensitivity : Use amber glassware to prevent photodegradation of the benzamide moiety .

Q. Advanced Formulation

- Nanoparticle encapsulation : PLGA nanoparticles protect against enzymatic hydrolysis in serum .

- Prodrug design : Mask the pyridazinone carbonyl as an ester to enhance plasma stability .

What alternative synthetic routes exist for scale-up challenges?

Q. Basic Alternatives

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12h to 30 min) .

- Flow chemistry : Improves control over exothermic amidation reactions .

Q. Advanced Catalysis

- Photoredox catalysis : Enables C–N bond formation under milder conditions .

- Enzymatic resolution : Chiral lipases separate enantiomers if asymmetric synthesis is required .

How can researchers validate target engagement in cellular models?

Q. Basic Validation

- Cellular thermal shift assay (CETSA) : Confirm binding to putative targets (e.g., kinases) by measuring protein thermal stability shifts .

- siRNA knockdown : Correlate target protein reduction with diminished compound efficacy .

Q. Advanced Profiling

- Chemical proteomics : Use clickable probes to map interactomes in live cells .

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution .

What analytical methods are critical for stability studies under varying storage conditions?

Q. Basic Methods

- Forced degradation studies : Expose to heat (60°C), light (1.2 million lux-hours), and humidity (75% RH) to identify degradation pathways .

- LC-MS/MS : Detect and quantify degradation products (e.g., demethylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.